An In-Depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite: Structure, Synthesis, and Application
An In-Depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a critical building block in the chemical synthesis of modified oligonucleotides. This document details its chemical structure, outlines a comprehensive synthesis protocol, presents key quantitative data, and illustrates its role in the production of nuclease-resistant therapeutic and diagnostic oligonucleotides.
Core Structure and Properties
5'-DMTr-dG(iBu)-Methyl phosphonamidite is a chemically modified derivative of the nucleoside deoxyguanosine. It is designed for use in automated solid-phase oligonucleotide synthesis. The key modifications serve to protect reactive functional groups and enable the formation of specific internucleotide linkages.
The structure consists of four key components:
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Deoxyguanosine: The core nucleoside, comprised of a guanine base and a deoxyribose sugar.
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5'-Dimethoxytrityl (DMTr) group: A bulky acid-labile protecting group attached to the 5'-hydroxyl of the deoxyribose. This group is crucial for purification and for controlling the step-wise addition of nucleotides during synthesis.
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N2-isobutyryl (iBu) group: An acyl protecting group on the exocyclic amine of the guanine base. This prevents unwanted side reactions at this position during oligonucleotide synthesis.
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3'-Methyl phosphonamidite group: The reactive moiety at the 3'-position of the deoxyribose. This group allows for the formation of a methyl phosphonate linkage to the 5'-hydroxyl of the subsequent nucleotide in the growing oligonucleotide chain.
The chemical structure of 5'-DMTr-dG(iBu)-Methyl phosphonamidite is illustrated in the diagram below.
Caption: Functional components of 5'-DMTr-dG(iBu)-Methyl phosphonamidite.
Physicochemical Properties
A summary of the key physicochemical properties of 5'-DMTr-dG(iBu)-Methyl phosphonamidite is provided in the table below.
| Property | Value |
| Molecular Formula | C42H53N6O7P |
| Molecular Weight | 784.88 g/mol |
| CAS Number | 115131-08-3 |
| Appearance | White to off-white powder |
| Solubility | Soluble in anhydrous acetonitrile and THF |
| Storage Conditions | -20°C under an inert atmosphere |
Synthesis of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite
The synthesis of 5'-DMTr-dG(iBu)-Methyl phosphonamidite is a multi-step process that begins with the commercially available nucleoside, 2'-deoxyguanosine. The synthesis involves the sequential protection of the N2 amino group and the 5'-hydroxyl group, followed by the phosphitylation of the 3'-hydroxyl group.
Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram.
Caption: Synthetic workflow for 5'-DMTr-dG(iBu)-Methyl phosphonamidite.
Experimental Protocols
The following are detailed experimental protocols for each stage of the synthesis.
Step 1: Synthesis of N2-isobutyryl-2'-deoxyguanosine
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Procedure:
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Suspend 2'-deoxyguanosine in anhydrous pyridine.
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Add trimethylsilyl chloride (TMSCl) and stir at room temperature until a clear solution is obtained.
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Cool the solution to 0°C and add isobutyryl chloride dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Quench the reaction by the slow addition of water, followed by the addition of ammonium hydroxide.
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Stir the mixture for 30 minutes.
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Concentrate the solution under reduced pressure.
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Purify the resulting residue by silica gel column chromatography using a dichloromethane/methanol gradient to yield N2-isobutyryl-2'-deoxyguanosine as a white solid.
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Step 2: Synthesis of 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine (5'-DMTr-dG(iBu))
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Procedure:
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Co-evaporate N2-isobutyryl-2'-deoxyguanosine with anhydrous pyridine to remove residual water.
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Dissolve the dried product in anhydrous pyridine.
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Add 4,4'-dimethoxytrityl chloride (DMTr-Cl) in portions at room temperature.
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Stir the reaction for 2-4 hours, monitoring by TLC.
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Quench the reaction with methanol.
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Concentrate the mixture under reduced pressure.
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Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product by silica gel chromatography using a dichloromethane/methanol gradient containing a small amount of triethylamine to afford 5'-DMTr-dG(iBu) as a foam.
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Step 3: Synthesis of 5'-DMTr-dG(iBu)-Methyl phosphonamidite
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Procedure:
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Dry 5'-DMTr-dG(iBu) by co-evaporation with anhydrous acetonitrile.
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Dissolve the dried compound in anhydrous dichloromethane under an argon atmosphere.
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Add N,N-diisopropylethylamine (DIPEA).
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Cool the solution to 0°C and add methylphosphonic bis(diisopropylamide) dropwise.
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Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
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Quench the reaction with saturated sodium bicarbonate solution.
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Extract the product with dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the final product by flash chromatography on silica gel using a hexane/ethyl acetate/triethylamine mobile phase to yield 5'-DMTr-dG(iBu)-Methyl phosphonamidite as a white powder.
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Quantitative Data
The following table summarizes typical quantitative data for the synthesis and characterization of 5'-DMTr-dG(iBu)-Methyl phosphonamidite.
| Parameter | Typical Value/Range |
| Yield of N2-isobutyrylation | 80-90% |
| Yield of 5'-DMTr protection | 85-95% |
| Yield of 3'-phosphitylation | 75-90% |
| Purity (HPLC) | ≥98% |
| Purity (³¹P NMR) | ≥98% |
| ³¹P NMR Chemical Shift (δ) | 140-155 ppm |
Application in Oligonucleotide Synthesis
5'-DMTr-dG(iBu)-Methyl phosphonamidite is a key reagent for the synthesis of oligonucleotides containing methyl phosphonate linkages. These linkages are charge-neutral and exhibit enhanced resistance to nuclease degradation, making them valuable for the development of antisense oligonucleotides and other nucleic acid-based therapeutics.
Mechanism of Incorporation
The incorporation of the methyl phosphonamidite into a growing oligonucleotide chain occurs via a standard phosphoramidite coupling cycle on an automated DNA synthesizer. The key steps are:
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Detritylation: Removal of the 5'-DMTr group from the solid-supported oligonucleotide.
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Coupling: Activation of the methyl phosphonamidite and its reaction with the free 5'-hydroxyl of the growing chain.
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Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
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Oxidation: Conversion of the newly formed phosphite triester linkage to a stable phosphate triester.
The use of a methyl phosphonamidite in place of a standard cyanoethyl phosphoramidite results in the formation of a methyl phosphonate internucleotide linkage.
Experimental Workflow in Automated Synthesis
The following diagram illustrates the role of 5'-DMTr-dG(iBu)-Methyl phosphonamidite in the automated synthesis of a modified oligonucleotide.
Caption: Incorporation of 5'-DMTr-dG(iBu)-Methyl phosphonamidite in oligonucleotide synthesis.
Conclusion
5'-DMTr-dG(iBu)-Methyl phosphonamidite is an essential reagent for the synthesis of oligonucleotides with modified backbones. Its well-defined chemical structure and the robust synthetic protocols for its preparation enable the reliable production of high-purity material. The incorporation of this phosphonamidite into oligonucleotides imparts nuclease resistance, a critical property for the development of next-generation nucleic acid-based therapeutics and diagnostics. This guide provides the foundational knowledge for researchers and developers working in this exciting field.
